![molecular formula C20H22N4O2 B2865356 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone CAS No. 2034497-92-0](/img/structure/B2865356.png)
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone
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Description
This compound is a complex organic molecule that contains a piperidine ring and a pyrimidine ring, both of which are common structures in many pharmaceuticals . The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .
Scientific Research Applications
Antiviral Activity
The structural similarity of this compound to pyrimidine derivatives suggests potential antiviral properties. Pyrimidine analogs have been extensively studied and shown to exhibit significant antiviral activities . The presence of the pyrimidin-4-yl moiety could interact with viral enzymes or receptors, disrupting their function and inhibiting viral replication.
Antitumor Applications
Compounds with indolizinyl and pyrimidinyl groups have been associated with antitumor activity. They can act as inhibitors of certain cell signaling pathways that are often deregulated in cancer cells, such as the protein kinase B (Akt) pathway . By inhibiting these pathways, the compound could potentially suppress tumor growth and proliferation.
Antibacterial and Antifungal Properties
The pyrimidinyl group is known to contribute to antibacterial and antifungal activities. Modifications of this group can lead to the development of new drugs that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. The pyrimidinyl moiety, in particular, has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, which is a common target for chemotherapy drugs .
Anti-inflammatory Effects
Derivatives of pyrimidine have been reported to possess anti-inflammatory properties. The compound could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for chronic inflammatory diseases .
Antihypertensive Potential
The piperidinyl part of the molecule could be investigated for its antihypertensive effects. Piperidine derivatives have been known to act on cardiovascular systems, possibly offering a new approach to managing high blood pressure .
properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-indolizin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-11-19(22-15(2)21-14)26-18-6-9-23(10-7-18)20(25)16-12-17-5-3-4-8-24(17)13-16/h3-5,8,11-13,18H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSRGSJPEDKPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone |
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